molecular formula C9H16O B14619783 (Cyclooct-1-en-1-yl)methanol CAS No. 56900-55-1

(Cyclooct-1-en-1-yl)methanol

Cat. No.: B14619783
CAS No.: 56900-55-1
M. Wt: 140.22 g/mol
InChI Key: PTYHPKXLRGZBLM-UHFFFAOYSA-N
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Description

(Cyclooct-1-en-1-yl)methanol is an organic compound with the molecular formula C₉H₁₆O It features a cyclooctene ring with a methanol group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclooct-1-en-1-yl)methanol can be synthesized through several methods. One common approach involves the reduction of cyclooct-1-en-1-ylmethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooct-1-en-1-ylmethanone. This process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and catalyst type .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

(Cyclooct-1-en-1-yl)methanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of a cyclooctene ring and a hydroxyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

cycloocten-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h6,10H,1-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYHPKXLRGZBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709766
Record name (Cyclooct-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56900-55-1
Record name (Cyclooct-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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